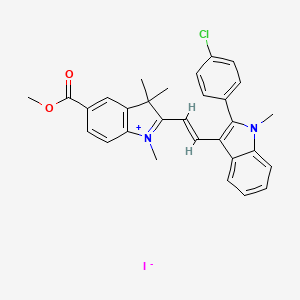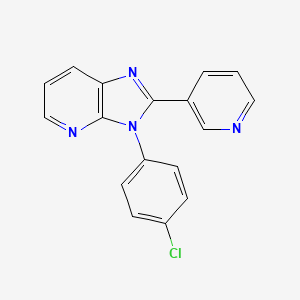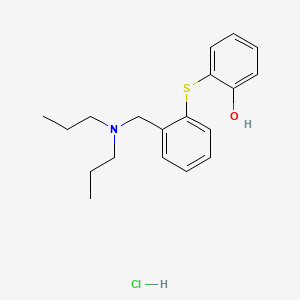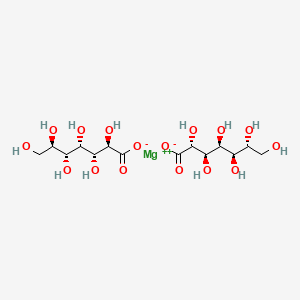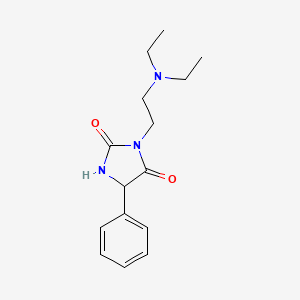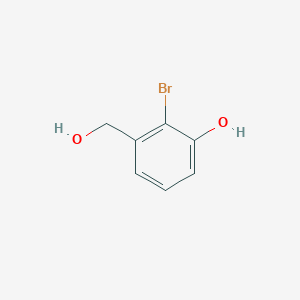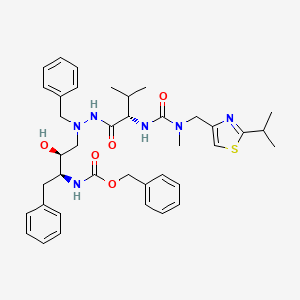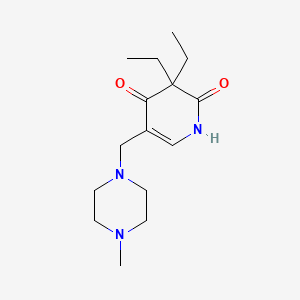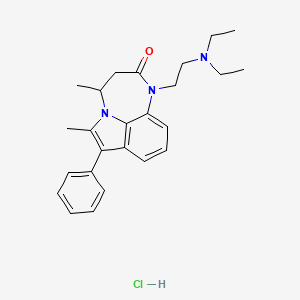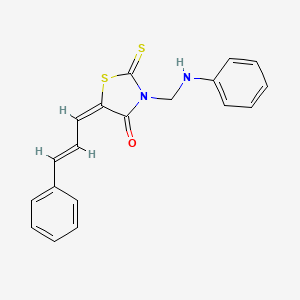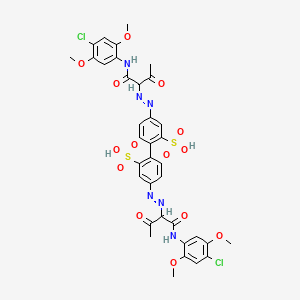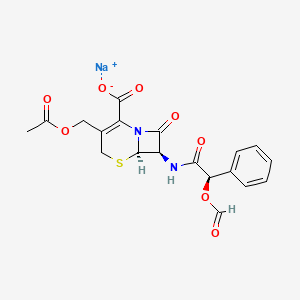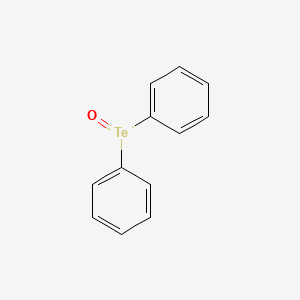
Benzene, 1,1'-tellurinylbis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-tellurinylbis- is an organotellurium compound characterized by the presence of a tellurium atom bonded to two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-tellurinylbis- typically involves the reaction of tellurium tetrachloride with benzene in the presence of a catalyst. The reaction conditions often require an inert atmosphere and elevated temperatures to facilitate the formation of the desired product. The general reaction can be represented as follows:
TeCl4+2C6H6→(C6H5)2TeCl2+2HCl
Industrial Production Methods
Industrial production methods for Benzene, 1,1’-tellurinylbis- are not well-documented, likely due to the specialized nature of the compound and its limited commercial applications. the principles of organotellurium chemistry suggest that large-scale synthesis would follow similar routes as laboratory methods, with additional considerations for safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-tellurinylbis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide derivatives.
Reduction: Reduction reactions can yield tellurium-containing anions.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Tellurium dioxide derivatives.
Reduction: Tellurium-containing anions.
Substitution: Various substituted benzene derivatives, depending on the specific reagents used.
Scientific Research Applications
Benzene, 1,1’-tellurinylbis- has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other organotellurium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the context of its antioxidant activity.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-tellurinylbis- involves its interaction with molecular targets through its tellurium center. The compound can participate in redox reactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diphenyl ditelluride: Another organotellurium compound with similar structural features.
Benzene, 1,1’-selenylbis-: An organoselenium analog with comparable chemical properties.
Uniqueness
Benzene, 1,1’-tellurinylbis- is unique due to the presence of tellurium, which imparts distinct redox properties and reactivity compared to its sulfur and selenium analogs. This uniqueness makes it valuable for specific applications where tellurium’s chemical behavior is advantageous.
Properties
CAS No. |
51786-98-2 |
|---|---|
Molecular Formula |
C12H10OTe |
Molecular Weight |
297.8 g/mol |
IUPAC Name |
phenyltellurinylbenzene |
InChI |
InChI=1S/C12H10OTe/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
InChI Key |
QAOXODVHAUTMNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Te](=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[2-(4-dihydroxyphosphanyloxyphenyl)propan-2-yl]phenyl] dihydrogen phosphite](/img/structure/B12722040.png)
